molecular formula C14H12N8O B12167019 N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B12167019
M. Wt: 308.30 g/mol
InChI Key: UZLOBAIDWWLOSX-UHFFFAOYSA-N
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Description

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features both triazolo and pyridine rings, which are known for their significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and palladium-catalyzed reactions can be optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of metabolic pathways and the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to its combination of triazolo and pyridine rings, which confer a wide range of biological activities

Properties

Molecular Formula

C14H12N8O

Molecular Weight

308.30 g/mol

IUPAC Name

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C14H12N8O/c23-14(10-5-8-22-13(9-10)18-19-20-22)15-6-4-12-17-16-11-3-1-2-7-21(11)12/h1-3,5,7-9H,4,6H2,(H,15,23)

InChI Key

UZLOBAIDWWLOSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

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